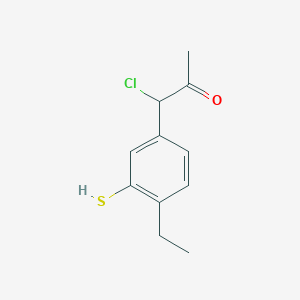

1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18834685

Molecular Formula: C11H13ClOS

Molecular Weight: 228.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClOS |

|---|---|

| Molecular Weight | 228.74 g/mol |

| IUPAC Name | 1-chloro-1-(4-ethyl-3-sulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C11H13ClOS/c1-3-8-4-5-9(6-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |

| Standard InChI Key | SSRLHWFMKNMIIO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=C(C=C1)C(C(=O)C)Cl)S |

Introduction

1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one is an organic compound characterized by its unique structural features, including a chloro group, a mercapto group, and a ketone functional group. This compound is of significant interest in various fields, such as organic synthesis and medicinal chemistry, due to its potential biological activities and reactivity patterns.

Synthesis and Chemical Reactions

The synthesis of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one typically involves nucleophilic substitution reactions where the mercapto group acts as a nucleophile. The process can be optimized by varying solvent, temperature, and reaction time to achieve higher yields.

This compound can undergo several chemical reactions:

-

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.

-

Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride.

-

Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions with amines or thiols, leading to various derivatives.

Applications and Biological Activities

1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one has potential applications in medicinal chemistry and materials science. The mercapto group is particularly reactive towards electrophilic species, which may lead to covalent modifications of proteins or enzymes. Such interactions could provide insights into potential therapeutic applications or toxicological assessments.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Ethylphenyl mercaptan | Ethyl group and thiol functionality | Known for strong odor and biological activity |

| 4-Chlorophenyl methyl sulfide | Chlorine substituted on a phenyl ring | Exhibits insecticidal properties |

| 2-Mercaptoacetophenone | Ketone and thiol group | Demonstrates significant anti-inflammatory effects |

| 3-Mercaptopropionic acid | Simple thiol compound | Used in biochemical research |

The uniqueness of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one lies in its specific combination of functionalities (chloro, mercapto, and ketone), which may offer distinct reactivity patterns and biological activities compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume